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molecular formula C9H10OS B8456645 5-methyl-6,7-dihydro-1-benzothiophen-4(5H)-one

5-methyl-6,7-dihydro-1-benzothiophen-4(5H)-one

Cat. No. B8456645
M. Wt: 166.24 g/mol
InChI Key: VMIZWBVAJZOOAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06992087B2

Procedure details

Following the procedure for the preparation of 4,5,6,7-tetrahydro-1-benzofuran-4-amine but substituting 5-methyl-6,7-dihydro-1-benzothiophen-4(5H)-one and making non-critical variations provided the title compound as a oil: 1H NMR (400 MHz, CDCl3) δ) 7.12-6.99, 4.13, 3.89, 3.51, 2.86-2.74, 2.13-1.98, 1.75, 1.65, 1.15, 1.07.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O1C2CCCC([NH2:10])C=2C=C1.[CH3:11][CH:12]1[C:20](=O)[C:16]2[CH:17]=[CH:18][S:19][C:15]=2[CH2:14][CH2:13]1>>[CH3:11][CH:12]1[CH:20]([NH2:10])[C:16]2[CH:17]=[CH:18][S:19][C:15]=2[CH2:14][CH2:13]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C=CC2=C1CCCC2N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1CCC2=C(C=CS2)C1=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1CCC2=C(C=CS2)C1N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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